2,5-Dimethylphenyl {5-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-3-YL} sulfone
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Overview
Description
- It contains a thieno-triazolo-pyrimidine core, which combines fused heterocyclic rings.
- The compound’s substituents include a 2,5-dimethylphenyl group and a 4-phenyl-3,6-dihydro-1(2H)-pyridinyl moiety.
- Due to its intricate structure, it has attracted attention in both chemical research and practical applications.
2,5-Dimethylphenyl {5-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-3-YL} sulfone: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes: One synthetic approach involves the condensation of appropriate precursors. For instance, the reaction of 2,5-dimethylphenylamine with 4-phenyl-3,6-dihydro-1(2H)-pyridine-2,5-dione followed by cyclization can yield the desired compound.
Reaction Conditions: These reactions typically occur under mild conditions, using suitable solvents and catalysts.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently through optimized processes.
Chemical Reactions Analysis
Reactivity: The compound is likely to undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidation may involve reagents like potassium permanganate or hydrogen peroxide. Reduction could utilize hydrazine or metal hydrides. Substitution reactions may occur with halogens or nucleophiles.
Major Products: Depending on the specific reaction, products such as substituted derivatives or ring-opened forms may result.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel materials.
Biology: Investigations into its interactions with biological macromolecules (e.g., proteins, DNA) are ongoing.
Medicine: The compound’s pharmacological properties, including antimicrobial or anticancer effects, warrant exploration.
Industry: Its use in organic electronics, sensors, or catalysts is an area of interest.
Mechanism of Action
- The compound’s mechanism likely involves binding to specific molecular targets.
- It may modulate cellular pathways, affecting processes like signal transduction or gene expression.
Comparison with Similar Compounds
Uniqueness: Its fused heterocyclic structure sets it apart from other compounds.
Similar Compounds: While I don’t have specific names, related compounds with similar cores include other thieno-triazolo-pyrimidines.
Properties
Molecular Formula |
C26H23N5O2S2 |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
10-(2,5-dimethylphenyl)sulfonyl-7-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene |
InChI |
InChI=1S/C26H23N5O2S2/c1-17-8-9-18(2)22(16-17)35(32,33)26-25-27-24(23-21(12-15-34-23)31(25)29-28-26)30-13-10-20(11-14-30)19-6-4-3-5-7-19/h3-10,12,15-16H,11,13-14H2,1-2H3 |
InChI Key |
BTWDMVLHOWVBFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCC(=CC5)C6=CC=CC=C6 |
Origin of Product |
United States |
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